molecular formula C7H8ClN3O B2780124 2-(6-Chloropyridin-3-yl)acetohydrazide CAS No. 846548-86-5

2-(6-Chloropyridin-3-yl)acetohydrazide

Cat. No.: B2780124
CAS No.: 846548-86-5
M. Wt: 185.61
InChI Key: RTOHQZIESAQCDL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)acetohydrazide is an organic compound with the molecular formula C7H8ClN3O It is characterized by the presence of a chloropyridine ring attached to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(6-Chloropyridin-3-yl)acetohydrazide can be synthesized through a reflux method. The process involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired acetohydrazide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines or other reduced forms of the acetohydrazide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)acetohydrazide depends on its specific application. In the context of nonlinear optical materials, the compound’s electronic structure and molecular geometry play crucial roles. Density functional theory (DFT) calculations have been used to predict its molecular geometry and electronic structure, which are essential for understanding its optical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)acetohydrazide is unique due to its combination of the chloropyridine ring and acetohydrazide group, which confer specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising properties as a nonlinear optical material make it a compound of significant interest.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-2-1-5(4-10-6)3-7(12)11-9/h1-2,4H,3,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOHQZIESAQCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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